molecular formula C7H14O B3141575 5-Methyl-1-hexen-3-ol CAS No. 4798-46-3

5-Methyl-1-hexen-3-ol

Cat. No.: B3141575
CAS No.: 4798-46-3
M. Wt: 114.19 g/mol
InChI Key: AZAKXXGZWJWZLN-UHFFFAOYSA-N
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Description

“5-Methyl-1-hexen-3-ol” is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.1855 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure also includes a hydroxyl group .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 114.1855 . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the available resources.

Scientific Research Applications

Catalysis and Organic Synthesis

5-Methyl-1-hexen-3-ol has been used in the field of organic synthesis, particularly in reactions involving catalysis. For instance, it reacts with aldehydes in the presence of platinum(II) chloride and silver triflate to yield tetrahydropyrans, which are significant in the synthesis of biologically active organic molecules (Miura et al., 2008).

Polymer Science

In polymer science, this compound plays a role in the copolymerization processes. For example, it has been used in the alternating copolymerization with ethylene, leading to the formation of polymers with alternating structures and modified properties (Hagihara et al., 2001).

Chemical Reactions and Mechanisms

The compound has been studied for its behavior in various chemical reactions. Research includes its interaction with nucleophiles, providing insights into reaction mechanisms and the formation of new compounds, such as alcohols and ethers (Takeda et al., 1972).

Mass Spectrometry and Chemical Analysis

It's also relevant in the field of mass spectrometry and chemical analysis. Studies have been conducted on its reaction behavior with ion species, enhancing our understanding of chemical ionization techniques, which are crucial for identifying and quantifying isomers in mixtures of unsaturated alcohols (Schoon et al., 2007).

Biosynthesis and Flavor Chemistry

This compound is involved in biosynthesis processes relevant to the food industry. For example, it has been used in the optimized lipase-catalyzed synthesis of esters with fruity odors, which are important in flavor chemistry (Chiang et al., 2003).

Properties

IUPAC Name

5-methylhex-1-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAKXXGZWJWZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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